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Compound of Interest

Compound Name:
Methyl 1-cyclopentene-1-

carboxylate

Cat. No.: B041561 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Methyl
1-cyclopentene-1-carboxylate, a valuable intermediate in organic synthesis. The following

sections detail its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral properties,

offering a critical resource for compound identification, purity assessment, and structural

elucidation in research and development settings.

Spectroscopic Data Summary
The structural features of Methyl 1-cyclopentene-1-carboxylate have been characterized

using ¹H NMR, ¹³C NMR, and FT-IR spectroscopy. The key quantitative data from these

analyses are summarized in the tables below for ease of reference and comparison.

Table 1: ¹H NMR Spectroscopic Data (CDCl₃)
Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

6.68 t 1H =C-H

3.71 s 3H -O-CH₃

2.54 - 2.47 m 4H =C-CH₂- and -CH₂-C=

1.94 - 1.87 m 2H -CH₂-CH₂-CH₂-
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Abbreviations: s = singlet, t = triplet, m = multiplet

Table 2: ¹³C NMR Spectroscopic Data (CDCl₃)
Chemical Shift (δ) ppm Assignment

165.5 C=O

143.2 =C-H

136.8 C=C-COOCH₃

51.0 -O-CH₃

32.8 =C-CH₂-

30.2 -CH₂-C=

22.5 -CH₂-CH₂-CH₂-

Table 3: FT-IR Spectroscopic Data (Neat)
Wavenumber (cm⁻¹) Intensity Assignment

2955 Strong C-H stretch (sp³)

2848 Medium C-H stretch (sp³)

1715 Strong C=O stretch (ester)

1635 Medium C=C stretch

1437 Medium C-H bend

1235 Strong C-O stretch

1075 Strong C-O stretch

Experimental Protocols
The following sections outline the generalized experimental methodologies for acquiring the

NMR and IR spectra presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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A solution of Methyl 1-cyclopentene-1-carboxylate is prepared by dissolving approximately

10-20 mg of the neat liquid in about 0.6 mL of a deuterated solvent, typically chloroform-d

(CDCl₃), within a standard 5 mm NMR tube. Tetramethylsilane (TMS) is added as an internal

standard for chemical shift referencing (δ = 0.00 ppm).

The NMR spectra are recorded on a spectrometer operating at a proton resonance frequency

of 300 MHz or higher. For ¹H NMR, the spectrum is typically acquired with a 90° pulse width, a

relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds. For ¹³C NMR, a

proton-decoupled sequence is used with a wider spectral width, a 45° pulse width, and a longer

relaxation delay (e.g., 2-5 seconds) to ensure accurate integration of all carbon signals.

Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of neat Methyl 1-cyclopentene-1-carboxylate is obtained using an FT-IR

spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. A small drop of

the liquid sample is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).

The spectrum is recorded over the range of 4000-400 cm⁻¹ by co-adding 16 or 32 scans at a

resolution of 4 cm⁻¹. A background spectrum of the clean, empty ATR crystal is recorded prior

to the sample analysis and automatically subtracted from the sample spectrum to eliminate

contributions from atmospheric water and carbon dioxide.

Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis and

characterization of an organic compound like Methyl 1-cyclopentene-1-carboxylate.
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Caption: Workflow for Spectroscopic Analysis.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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